Sch 38519

Description

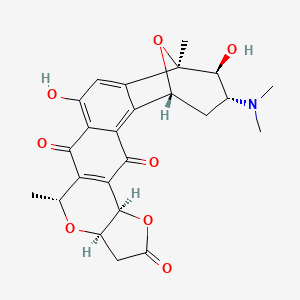

(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione is a natural product found in Thermomonospora with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGRDBGLULKCDD-HFJLKIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C5C6CC(C(C(C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C5[C@H]6C[C@H]([C@@H]([C@@](C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sch 38519

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information regarding the precise mechanism of action of Sch 38519 is limited due to the scarcity of publicly available research. This guide synthesizes the available data and provides context based on structurally related compounds.

Executive Summary

This compound is a naturally derived isochromanequinone that has been identified as an inhibitor of thrombin-induced platelet aggregation.[1] Produced by the actinomycete Thermomonospora sp., this compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.[1] Its structural similarity to other bioactive quinones, such as medermycin and granaticin, suggests a potential for complex biological activity.[1][2] The primary reported mechanism of action is the inhibition of platelet aggregation, a critical process in thrombosis. However, the specific molecular target and downstream signaling pathways have not been fully elucidated in the available literature. This guide provides a comprehensive overview of the known properties of this compound, its potential mechanisms of action based on related compounds, and the experimental approaches used for its initial characterization.

Compound Profile: this compound

This compound is classified as an isochromanequinone antibiotic.[1] It is structurally related to other members of this class, including medermycin, lactoquinomycin, and granaticin.[1] These compounds are known for their diverse biological activities, which include antibacterial, anticancer, and enzyme-inhibiting properties.[3][4][5]

Core Mechanism of Action: Platelet Aggregation Inhibition

The primary and most clearly defined biological activity of this compound is the inhibition of thrombin-induced platelet aggregation in humans.[1] Thrombin is a potent activator of platelets, initiating a signaling cascade that leads to platelet shape change, granule release, and aggregation, ultimately forming a thrombus.[1][3][6][7]

While the precise molecular target of this compound in the platelet aggregation pathway is not specified in the available literature, the activity of structurally related quinone compounds offers potential insights. Some 1,4-naphthoquinone derivatives have been shown to inhibit platelet aggregation by preventing the breakdown of phosphoinositides, a crucial step in intracellular signaling following receptor activation.[8]

Thrombin activates platelets primarily through Protease-Activated Receptors (PARs) and Glycoprotein Ib (GP Ib).[1][3][9] This activation leads to downstream signaling involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), both of which are critical for platelet activation and aggregation. It is plausible that this compound, like other quinone-based inhibitors, may interfere with one or more steps in this pathway.

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Parameter | Value | Conditions | Source |

| IC50 | 68 µg/mL | Thrombin-induced aggregation of human platelets | [1] |

Experimental Protocols

The detailed experimental protocols for the characterization of this compound are not fully available. However, the primary literature mentions the following key methodologies for its production and initial testing.[1]

-

Fermentation: this compound was produced by fermentation of Thermomonospora sp. (SCC 1793). A chemically defined medium was developed to optimize the production of the compound.

-

Isolation and Purification: The compound was isolated from the fermentation filtrate through a multi-step process:

-

Adsorption Chromatography: The filtrate was first passed through a macroreticular resin to adsorb this compound.

-

Ion Exchange Chromatography: Further purification was achieved using ion exchange chromatography.

-

Reverse Phase High-Performance Liquid Chromatography (HPLC): The final purification step involved reverse-phase HPLC to obtain the pure compound.

-

-

Biological Activity Assay: The inhibitory effect of this compound on platelet aggregation was assessed using human platelets, with thrombin as the inducing agent.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Discovery

The following diagram illustrates the general workflow for the discovery, isolation, and initial characterization of this compound as described in the literature.

Caption: Experimental workflow for the production and characterization of this compound.

Hypothetical Signaling Pathway of Thrombin-Induced Platelet Aggregation and Potential Inhibition by this compound

The diagram below depicts a simplified model of the thrombin-induced platelet aggregation pathway, highlighting a potential point of inhibition for an isochromanequinone compound like this compound, based on the mechanisms of other quinone-based inhibitors.

Caption: Hypothetical inhibition of the PLC pathway in platelet aggregation by this compound.

Antibacterial Activity

In addition to its antiplatelet effects, this compound has been shown to be active against both Gram-positive and Gram-negative bacteria.[1] The mechanism of its antibacterial action has not been investigated. However, the related compound granaticin is known to exert its bactericidal effects through the oxidation of sulfhydryl groups in cellular components and the generation of hydrogen peroxide.[10][11] This suggests that this compound might share a similar oxidative mechanism of antibacterial activity.

Conclusion and Future Directions

This compound is a promising natural product with dual antiplatelet and antibacterial activities. The available data provides a foundational understanding of its biological effects. However, significant further research is required to fully elucidate its mechanism of action. Key areas for future investigation include:

-

Identification of the Molecular Target: Determining the specific protein or enzyme that this compound interacts with to inhibit platelet aggregation.

-

Elucidation of the Signaling Pathway: Mapping the downstream effects of this compound on intracellular signaling cascades in platelets.

-

Structure-Activity Relationship Studies: Investigating how the chemical structure of this compound and related isochromanequinones contributes to their biological activity.

-

In-depth Evaluation of Antibacterial Mechanism: Characterizing the mode of action by which this compound inhibits bacterial growth.

A more detailed understanding of this compound's mechanism of action could pave the way for the development of new therapeutic agents for thrombotic diseases and bacterial infections.

References

- 1. Unique pathway of thrombin-induced platelet aggregation mediated by glycoprotein Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of platelet aggregation by medermycin and it's related isochromanequinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. unique-pathway-of-thrombin-induced-platelet-aggregation-mediated-by-glycoprotein-ib - Ask this paper | Bohrium [bohrium.com]

- 7. Aggregation of platelets and inert particles induced by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of rabbit platelet aggregation by 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Organocatalytic activity of granaticin and its involvement in bactericidal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Sch 38519: A Technical Guide to its Biological Properties and Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 38519, an isochromanequinone fungal metabolite derived from Thermomonospora sp., has demonstrated notable biological activities, primarily as an inhibitor of platelet aggregation and as an antibacterial agent. This technical guide provides a comprehensive overview of the known biological properties of this compound, including its quantitative effects, and outlines the experimental methodologies used to determine these activities. The document also presents visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its potential applications in research and drug development.

Core Biological Activities

This compound exhibits two primary biological activities: the inhibition of platelet aggregation and broad-spectrum antibacterial action.

Inhibition of Platelet Aggregation

This compound has been shown to be an effective inhibitor of platelet aggregation induced by thrombin.[1][2][3] It also inhibits the secretion of serotonin from human platelets.[1] The precise molecular target and mechanism of action for its anti-platelet effects have not been fully elucidated in the available literature. However, its inhibitory action on thrombin-induced aggregation suggests an interference with the downstream signaling cascade that leads to platelet activation and aggregation.

Antibacterial Activity

This compound displays activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The specific mechanism of its antibacterial action is not definitively known.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-Platelet Activity of this compound

| Activity | Agonist | Assay System | IC50 (µg/mL) |

| Platelet Aggregation Inhibition | Thrombin | Human Platelets | 68[1][2][3] |

| Serotonin Secretion Inhibition | - | Human Platelets | 61[1] |

Table 2: Antibacterial Activity of this compound

| Bacterial Type | Mean MIC (µg/mL) |

| Gram-positive bacteria | 0.92[1] |

| Gram-negative bacteria | 122.1[1] |

Experimental Protocols

The following sections detail the generalized experimental protocols for assessing the biological activities of this compound.

Platelet Aggregation Assay (General Protocol)

This protocol is based on the principle of light transmission aggregometry, a common method for studying platelet function.

Objective: To determine the inhibitory effect of this compound on thrombin-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Thrombin (agonist)

-

This compound (test compound)

-

Aggregometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Platelets:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).

-

To obtain washed platelets, further centrifuge the PRP at a higher speed, remove the supernatant, and resuspend the platelet pellet in a suitable buffer.

-

-

Assay Performance:

-

Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.

-

Add the desired concentration of this compound or vehicle control to the platelet suspension and incubate for a specified period.

-

Initiate platelet aggregation by adding a known concentration of thrombin.

-

Monitor the change in light transmission through the platelet suspension over time. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

-

-

Data Analysis:

-

The maximum aggregation percentage is determined for each concentration of this compound.

-

The IC50 value, the concentration of this compound that inhibits platelet aggregation by 50%, is calculated from the dose-response curve.

-

Antibacterial Susceptibility Testing: Broth Microdilution (General Protocol)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

-

Bacterial cultures (Gram-positive and Gram-negative strains)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

This compound (test compound)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Grow bacterial strains overnight in MHB.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Drug Dilutions:

-

Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the drug dilutions.

-

Include positive (bacteria and broth, no drug) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Alternatively, the optical density (OD) can be measured using a microplate reader.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the general biological pathways and experimental workflows relevant to the activities of this compound.

Caption: Thrombin-Induced Platelet Aggregation Pathway.

Caption: Workflow for Determining Antibacterial Activity (MIC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Sch 38519: A Technical Overview of a Novel Platelet Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 38519 is a fungal metabolite originally identified from the fermentation broth of a novel species of Thermomonospora. It has been characterized as an inhibitor of platelet aggregation, a critical process in hemostasis and thrombosis. This technical guide provides a comprehensive summary of the publicly available data on this compound, including its inhibitory activity and fundamental properties. Due to the compound's origins as a discovery-phase molecule from the late 1980s, the extent of published data is limited.

Core Properties of this compound

| Property | Description |

| Compound Name | This compound |

| CAS Number | 114970-20-6 |

| Source | Fungal metabolite from Thermomonospora sp. |

| Chemical Nature | Isochromanequinone |

| Primary Activity | Platelet Aggregation Inhibitor |

Quantitative Data: In Vitro Inhibitory Activity

This compound has demonstrated inhibitory effects on key platelet functions in human platelet preparations. The following table summarizes the available quantitative data on its potency.

| Assay | Agonist | Parameter | IC50 Value | Reference |

| Platelet Aggregation | Thrombin | Inhibition of Aggregation | 68 μg/mL | |

| Platelet Secretion | - | Inhibition of Serotonin Secretion | 61 μg/mL |

Experimental Protocols

Detailed experimental protocols for this compound are documented in the primary literature by Patel et al. (1989). While the full text of this publication is not publicly available through open-access sources, a generalized workflow for in vitro platelet aggregation assays, which would have been used to determine the IC50 values, is described below.

General Protocol for In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the standard procedure for measuring platelet aggregation in response to an agonist and assessing the inhibitory effect of a compound like this compound.

-

Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for a specified period.

-

The blood is anticoagulated, typically with sodium citrate.

-

Platelet-Rich Plasma (PRP) is separated by centrifugation at a low speed.

-

Platelet-Poor Plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood. PPP is used to set the 100% aggregation baseline.

-

-

Incubation with Inhibitor:

-

Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control for a predetermined period at 37°C.

-

-

Platelet Aggregation Measurement:

-

The PRP samples are placed in an aggregometer.

-

A baseline of light transmission is established.

-

A platelet agonist (e.g., thrombin) is added to induce aggregation.

-

The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation percentage is determined.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response) is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for In Vitro Platelet Aggregation Inhibition Assay

Caption: Workflow for determining the in vitro platelet aggregation inhibitory activity of this compound.

Mechanism of Action

The specific molecular target and signaling pathway through which this compound exerts its antiplatelet effect have not been fully elucidated in the available literature. Given that it inhibits thrombin-induced aggregation, it likely interferes with the thrombin receptor (Protease-Activated Receptor 1, PAR-1) signaling cascade.

Hypothesized Signaling Pathway Inhibition

The diagram below illustrates a generalized thrombin-induced platelet activation pathway, highlighting potential points of inhibition for a compound like this compound.

In-depth Technical Guide: The Antibacterial Spectrum of Sch 38519

An Examination of a Novel Isochromanequinone Antibiotic

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sch 38519 is a naturally derived compound belonging to the isochromanequinone class of antibiotics.[1] Isolated from the fermentation broth of Thermomonospora sp. (strain SCC 1793), it has been identified as having a broad spectrum of activity, demonstrating inhibition against both Gram-positive and Gram-negative bacteria.[2][3][4] Structurally, this compound is related to other known antibiotics such as medermycin, lactoquinomycin, and granaticin.[2] Beyond its antibacterial properties, this compound has also been characterized as a potent inhibitor of thrombin-induced platelet aggregation in humans, with an IC50 of 68 μg/mL.[2][5] This dual activity suggests a complex biological profile that warrants further investigation for potential therapeutic applications.

Antibacterial Spectrum of Activity

While literature describes this compound as possessing a wide range of antibacterial activity, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains, are not extensively detailed in publicly available research. The primary characterization of its antibacterial action is qualitative, noting its effectiveness against both major classes of bacteria.[2]

To provide a comprehensive understanding, further targeted studies would be necessary to elucidate the precise potency and spectrum of this compound.

Experimental Protocols

Detailed experimental protocols for determining the antibacterial spectrum of this compound are not explicitly available in the reviewed literature. However, standardized methodologies are routinely employed in the field for such evaluations. The following represents a generalized workflow that would be appropriate for characterizing the in vitro activity of a novel antibiotic like this compound.

Workflow for Determining Minimum Inhibitory Concentration (MIC)

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Methodologies:

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria would be selected. This typically includes quality control strains from the American Type Culture Collection (ATCC), such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a standardized final inoculum concentration in the test wells.

-

Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations for testing.

-

Microdilution Assay: The assay is typically performed in 96-well microtiter plates. Each well contains a specific concentration of this compound, the standardized bacterial inoculum, and CAMHB. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound has not been fully elucidated in the available literature. As an isochromanequinone, it is plausible that its activity could be related to the mechanisms of other compounds in this class, which can include the inhibition of key cellular processes.

Potential Mechanisms of Action Pathway

Caption: Hypothesized mechanism of action pathway for this compound.

Further research is required to identify the specific molecular target(s) of this compound within the bacterial cell and to understand the downstream effects that lead to growth inhibition or cell death.

Conclusion

This compound represents a promising antibiotic scaffold with a broad spectrum of activity. While its dual function as a platelet aggregation inhibitor is noteworthy, a more detailed characterization of its antibacterial properties is necessary to fully assess its therapeutic potential. Future research should focus on obtaining quantitative MIC data against a diverse panel of pathogenic bacteria, elucidating its mechanism of action, and evaluating its efficacy and safety in preclinical models.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physico-chemical Properties of Sch 38519

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 38519 is a naturally occurring isochromanequinone compound isolated from a strain of Thermomonospora sp.[1]. It has garnered scientific interest due to its biological activities, notably as an inhibitor of thrombin-induced platelet aggregation and as an antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[1][2]. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, outlines detailed experimental protocols for their determination, and presents putative signaling pathways for its biological activities.

Core Physico-chemical Properties

Data Presentation: Summary of Physico-chemical Properties

| Property | Value | Source |

| IUPAC Name | [3aR-(3aα,5β,9β,10α,11α,13β,14bα)]-11-(dimethylamino)-3,3a,5,10,11,12,13,14b-octahydro-7,10-dihydroxy-5,9-dimethyl-9,13-epoxycyclohepta[3][4]naphtho[2,3-d]furo[3,2-b]pyran-2,6,14(9H)-trione | [5] |

| Molecular Formula | C₂₄H₂₅NO₈ | [1] |

| Molecular Weight | 455.46 g/mol | |

| CAS Number | 114970-20-6 | [1] |

| Appearance | Solid (Formulation) | [5] |

| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. | |

| Melting Point | Not reported in publicly available literature. | |

| Boiling Point | Not reported in publicly available literature. | |

| pKa | Not reported in publicly available literature. | |

| logP | Not reported in publicly available literature. |

Experimental Protocols for Physico-chemical Characterization

The following sections detail standardized experimental methodologies that can be employed to determine the key physico-chemical properties of this compound. These protocols are based on established laboratory techniques for small molecules.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, finely powdered sample of this compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., a co-solvent system of water and methanol if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups in this compound.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the molecule is ionized.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

Phase Separation and Analysis: The two phases are allowed to separate, and the concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathways

This compound exhibits two primary biological activities: inhibition of platelet aggregation and antibacterial action. The following sections describe the putative signaling pathways involved, with the understanding that the precise molecular targets of this compound within these pathways are still under investigation.

Inhibition of Thrombin-Induced Platelet Aggregation

This compound has been shown to inhibit the aggregation of human platelets induced by thrombin[1]. Thrombin is a potent platelet activator that signals through Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets[6][7]. The binding of thrombin to these G-protein coupled receptors initiates a signaling cascade that leads to platelet activation, shape change, and aggregation.

Caption: Putative signaling pathway of thrombin-induced platelet aggregation and the proposed inhibitory point of this compound.

Antibacterial Mechanism of Action

This compound exhibits broad-spectrum antibacterial activity. While the precise mechanism has not been fully elucidated, many natural product antibiotics with similar structural features, such as quinones, interfere with essential cellular processes in bacteria. A plausible mechanism of action is the inhibition of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and is a common target for antibiotics.

Caption: Proposed mechanism of antibacterial action of this compound via inhibition of bacterial cell wall synthesis.

Conclusion

This compound remains a molecule of significant interest for its dual antiplatelet and antibacterial activities. This guide has consolidated the available physico-chemical data and provided standardized protocols for further characterization. The proposed signaling pathways offer a framework for understanding its biological effects, highlighting the need for further research to identify its precise molecular targets. A more detailed elucidation of its mechanism of action will be crucial for any future development of this compound as a therapeutic agent.

References

- 1. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pennwest.edu [pennwest.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 6. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

Production of Sch 38519 via Thermomonospora sp. Fermentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 38519 is a novel isochromanequinone antibiotic with potent platelet aggregation inhibitory and broad-spectrum antibacterial activity.[1] Produced by the filamentous bacterium Thermomonospora sp. SCC 1793, this compound holds promise for therapeutic applications. This technical guide provides a comprehensive overview of the fermentation process for this compound production. While specific, detailed protocols for the production of this compound are not extensively available in public literature, this document consolidates the existing knowledge and integrates it with established best practices for the fermentation of actinomycetes to produce secondary metabolites. The guide covers media composition, fermentation parameters, and downstream processing, offering a foundational framework for researchers and professionals in drug development.

Introduction to this compound and Thermomonospora sp.

This compound is a bioactive secondary metabolite produced by the actinomycete Thermomonospora sp. SCC 1793.[1] Structurally related to medermycin, lactoquinomycin, and granaticin, this compound functions as a platelet aggregation inhibitor, showing an IC50 of 68 micrograms/ml against thrombin-induced aggregation of human platelets.[1] Furthermore, it exhibits activity against both Gram-positive and Gram-negative bacteria.[1]

Thermomonospora is a genus of thermophilic actinomycetes, known for their ability to produce a variety of enzymes and secondary metabolites. The producing strain, SCC 1793, was the subject of studies that led to the development of a chemically defined medium to enhance the production of this compound.[1]

Fermentation Process for this compound Production

The successful production of this compound is contingent on optimizing the fermentation conditions to favor the biosynthesis of this secondary metabolite. This section details the critical aspects of the fermentation process, from media composition to downstream purification.

Culture Maintenance and Inoculum Development

Proper maintenance of the Thermomonospora sp. SCC 1793 strain and the development of a healthy inoculum are crucial first steps for consistent and high-yield fermentations.

Experimental Workflow for Inoculum Development

Caption: Workflow for inoculum development of Thermomonospora sp. SCC 1793.

Fermentation Media

While the exact composition of the chemically defined medium for this compound production is not publicly detailed, a general-purpose medium for the cultivation of Thermomonospora species can be used as a starting point for optimization.

Table 1: Suggested Basal Media for Thermomonospora sp. Fermentation

| Component | Concentration (g/L) | Purpose |

| Glucose | 10 - 30 | Carbon Source |

| Yeast Extract | 2 - 5 | Nitrogen Source, Vitamins, Growth Factors |

| Peptone | 5 - 10 | Nitrogen Source |

| K₂HPO₄ | 1.0 | Buffering Agent, Phosphorus Source |

| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes, Magnesium Source |

| FeSO₄·7H₂O | 0.01 | Trace Element, Iron Source |

| CaCO₃ | 2.0 | pH Buffering |

| Distilled Water | to 1 L | Solvent |

Note: For a chemically defined medium, yeast extract and peptone would be replaced with specific amino acids, vitamins, and trace elements. The optimization of carbon and nitrogen sources is critical for maximizing secondary metabolite production.

Fermentation Parameters

The control of physical and chemical parameters during fermentation is essential for optimal growth and production of this compound.

Table 2: Key Fermentation Parameters for Thermomonospora sp.

| Parameter | Recommended Range | Rationale |

| Temperature | 45 - 55 °C | Thermomonospora are thermophiles. |

| pH | 6.5 - 7.5 | Maintain optimal enzyme activity. |

| Aeration | 0.5 - 1.5 vvm | Provide sufficient dissolved oxygen for aerobic growth. |

| Agitation | 200 - 400 rpm | Ensure homogeneity and enhance oxygen transfer. |

| Fermentation Time | 5 - 10 days | Allow for biomass accumulation and secondary metabolite production. |

Process Logic for Fermentation Monitoring and Control

Caption: Logic diagram for monitoring and controlling the fermentation process.

Downstream Processing: Isolation and Purification of this compound

Following fermentation, this compound must be recovered from the fermentation broth and purified. The original research provides a clear workflow for this process.[1]

Experimental Protocol for this compound Isolation and Purification

-

Broth Filtration: The fermentation broth is first filtered to separate the mycelial biomass from the culture filtrate containing the dissolved this compound.

-

Adsorption Chromatography: The clarified filtrate is passed through a macroreticular resin column (e.g., Amberlite XAD series) to adsorb this compound.[1]

-

Elution: The resin is washed, and this compound is eluted with an organic solvent (e.g., methanol or acetone).

-

Ion Exchange Chromatography: The crude extract is further purified using ion exchange chromatography to separate compounds based on their charge.[1]

-

Reverse Phase HPLC: The final purification step involves reverse phase high-performance liquid chromatography (HPLC) to obtain highly pure this compound.[1]

Workflow for this compound Purification

Caption: Downstream processing workflow for the purification of this compound.

Conclusion

The production of this compound from Thermomonospora sp. SCC 1793 presents a promising avenue for the development of new therapeutics. While detailed, publicly available data on the fermentation process is limited, this guide provides a robust framework based on the initial discovery and established principles of actinomycete fermentation. Further research and process optimization, particularly in the development of a high-yielding, chemically defined medium and the fine-tuning of fermentation parameters, will be critical for the successful scale-up and commercialization of this compound production. Researchers are encouraged to use the protocols and data presented herein as a starting point for their own investigations into this valuable compound.

References

Sch 38519: An Isochromanequinone Fungal Metabolite with Platelet Aggregation Inhibitory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 38519 is a naturally occurring isochromanequinone produced by the actinomycete Thermomonospora sp. This fungal metabolite has garnered scientific interest due to its notable biological activities, primarily as an inhibitor of platelet aggregation.[1] Additionally, this compound has demonstrated antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities with a focus on its antiplatelet effects, detailed experimental protocols for its characterization, and an illustrative representation of the relevant signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

Natural products remain a vital source of novel chemical entities with therapeutic potential. Among these, isochromanequinones, a class of polyketide-derived pigments, have been shown to possess a range of biological activities. This compound, an isochromanequinone isolated from the fermentation broth of Thermomonospora sp. SCC 1793, has been identified as a potent inhibitor of thrombin-induced platelet aggregation.[1] Structurally, it is related to other known isochromanequinones such as medermycin, lactoquinomycin, and granaticin.[1] This guide will delve into the technical details of this compound, providing a foundation for further research and potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its isolation, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C24H25NO8 | [2] |

| Molecular Weight | 455.4 g/mol | [2] |

| CAS Number | 114970-20-6 | [2] |

| Class | Isochromanequinone | [1][2][3] |

| Producing Organism | Thermomonospora sp. SCC 1793 | [1] |

Biological Activity

The primary biological activities of this compound that have been reported are its inhibition of platelet aggregation and its antibacterial effects.

Platelet Aggregation Inhibition

This compound is a notable inhibitor of platelet aggregation induced by thrombin. The key quantitative measure of its potency is its half-maximal inhibitory concentration (IC50).

| Activity | Agonist | System | IC50 | Reference |

| Platelet Aggregation Inhibition | Thrombin | Human Platelets | 68 µg/mL | [1] |

| Serotonin Secretion Inhibition | Thrombin | Human Platelets | 61 µg/mL | [3] |

Antibacterial Activity

This compound has also been shown to possess activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Type | Mean MIC | Reference |

| Gram-positive bacteria | 0.92 µg/mL | [3] |

| Gram-negative bacteria | 122.1 µg/mL | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound's biological activity.

Preparation of Platelet-Rich Plasma (PRP)

A standardized method for the preparation of platelet-rich plasma is crucial for in vitro platelet aggregation assays. The following is a generalized double-spin protocol.

-

Blood Collection: Collect whole blood from healthy donors via venipuncture into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.

-

First Centrifugation (Soft Spin): Centrifuge the whole blood at a low speed (e.g., 100–300 x g) for 10–15 minutes at room temperature. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.

-

PRP Aspiration: Carefully aspirate the upper PRP layer and transfer it to a sterile polypropylene tube.

-

Second Centrifugation (Hard Spin): To obtain platelet-poor plasma (PPP) for use as a blank in aggregometry, centrifuge a portion of the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. The supernatant will be the PPP.

-

Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 200-300 x 10^9 platelets/L) using PPP.

Thrombin-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

Light transmission aggregometry (LTA) is the gold standard for measuring platelet aggregation.[4]

-

Instrument Setup: Pre-warm the platelet aggregometer to 37°C.

-

Sample Preparation: Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar. Place a corresponding volume of PPP in another cuvette to serve as the 100% aggregation reference.

-

Baseline Reading: Place the PRP cuvette in the aggregometer and allow it to equilibrate for at least 1-5 minutes with stirring.[5] This will establish a baseline of light transmission (0% aggregation).

-

Addition of Inhibitor: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified period.

-

Induction of Aggregation: Add a standard concentration of a platelet agonist, such as thrombin (e.g., 0.1-0.5 U/mL), to the cuvette to induce aggregation.

-

Data Recording: The aggregometer will record the change in light transmission over time as platelets aggregate. The maximum aggregation is recorded and used to calculate the percentage of inhibition by this compound relative to the vehicle control.

-

IC50 Determination: Repeat the assay with a range of this compound concentrations to determine the IC50 value.

Signaling Pathway and Visualization

Thrombin-Induced Platelet Aggregation Pathway

Thrombin is a potent platelet agonist that initiates a complex signaling cascade leading to platelet activation and aggregation. It primarily acts through Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets. The binding of thrombin to these G-protein coupled receptors (GPCRs) triggers a series of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This cascade culminates in the activation of the glycoprotein IIb/IIIa (αIIbβ3) receptors, which bind fibrinogen, leading to the cross-linking of platelets and the formation of a platelet aggregate. This compound, by inhibiting thrombin-induced aggregation, is presumed to interfere with one or more steps in this pathway.

Caption: Thrombin-induced platelet aggregation signaling pathway.

Experimental Workflow for this compound Isolation and Characterization

The general workflow for the discovery and initial characterization of a novel fungal metabolite like this compound involves several key stages, from fermentation to biological testing.

Caption: Workflow for this compound isolation and characterization.

Conclusion

This compound is an isochromanequinone fungal metabolite with demonstrated inhibitory activity against thrombin-induced platelet aggregation and antibacterial properties. This technical guide has provided a consolidated overview of its known characteristics and the experimental methodologies for its study. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound for the development of novel antiplatelet or antibacterial agents. The detailed protocols and pathway visualizations presented here offer a solid foundation for such future investigations.

References

- 1. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound - Biochemicals - CAT N°: 28092 [bertin-bioreagent.com]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Sch 38519 in In Vitro Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 38519 is a potent inhibitor of platelet aggregation.[1][2][3][4] It has been shown to effectively inhibit thrombin-induced aggregation of human platelets in vitro.[1][2][3][4] These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays, a critical tool for the investigation of hemostasis, thrombosis, and the development of antiplatelet therapies. The provided methodologies and data will enable researchers to effectively evaluate the inhibitory potential of this compound and similar compounds on platelet function.

Quantitative Data Summary

The inhibitory effect of this compound on platelet aggregation and associated cellular processes is summarized below. This data provides a baseline for expected efficacy in the described assays.

| Parameter | Agonist | Platelet Source | IC50 Value | Reference |

| Platelet Aggregation | Thrombin | Human | 68 µg/mL | [1][2][3][4] |

| Serotonin Secretion | Thrombin | Human | 61 µg/mL | [5] |

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol describes the isolation of platelets from whole blood for use in aggregation studies.

Materials:

-

Human whole blood collected in 3.2% or 3.8% sodium citrate tubes.

-

Polypropylene tubes.

-

Centrifuge with a swinging bucket rotor.

Procedure:

-

Collect human whole blood via venipuncture into tubes containing sodium citrate anticoagulant. The first few milliliters of blood should be discarded to avoid contamination with tissue factors.

-

Gently mix the blood by inversion.

-

Centrifuge the blood at 200 x g for 15-20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).

-

Carefully aspirate the upper PRP layer and transfer it to a clean polypropylene tube.

-

To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 15 minutes at room temperature.

-

The PPP will be used to set the baseline (100% aggregation) in the aggregometer.

-

Keep the PRP and PPP at room temperature and use within 3-4 hours of blood collection.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the procedure for measuring platelet aggregation and the inhibitory effect of this compound.

Materials:

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

-

This compound.

-

Solvent for this compound (e.g., DMSO or Ethanol). The final concentration of the solvent in the assay should be kept low (ideally ≤ 0.5%) to avoid affecting platelet function.[6]

-

Thrombin (human α-thrombin).

-

Platelet aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Pipettes.

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.[6] Further dilutions should be made in the same solvent to achieve the desired final concentrations for the dose-response curve.

-

Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.

-

Baseline Calibration:

-

Pipette 450 µL of PPP into an aggregometer cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 100% aggregation baseline.

-

Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the sample channel. Set this as the 0% aggregation baseline.

-

-

Assay Performance:

-

Pipette 450 µL of PRP into a fresh aggregometer cuvette with a stir bar.

-

Add a small volume (e.g., 5 µL) of the desired concentration of this compound solution or solvent control to the PRP.

-

Place the cuvette in the sample well of the aggregometer and allow the platelets to pre-incubate with the inhibitor for 2-5 minutes with stirring (typically 900-1200 rpm).[2][4][7][8]

-

After the pre-incubation period, add a pre-determined concentration of thrombin (typically in the range of 0.1-1 U/mL) to induce platelet aggregation.[9][10] The optimal thrombin concentration should be determined empirically to induce a submaximal (e.g., 70-90%) aggregation response in the control sample to allow for the detection of inhibition.

-

Record the change in light transmission for at least 5-10 minutes.

-

-

Data Analysis:

-

The percentage of platelet aggregation is determined by the change in light transmission, with 0% being the transmission through PRP and 100% being the transmission through PPP.

-

To determine the IC50 value of this compound, perform a dose-response curve with a range of inhibitor concentrations.

-

Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the maximum aggregation response.

-

Visualizations

Thrombin-Induced Platelet Signaling Pathway and Site of Inhibition

The following diagram illustrates the key signaling events initiated by thrombin binding to its receptors on the platelet surface, leading to aggregation. The putative site of action for an inhibitor of thrombin-induced aggregation like this compound is also indicated.

Caption: Thrombin signaling pathway in platelets.

Experimental Workflow for In Vitro Platelet Aggregation Assay

This diagram outlines the sequential steps involved in performing the in vitro platelet aggregation assay to evaluate the inhibitory effect of this compound.

Caption: Workflow for platelet aggregation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A thrombin receptor function for platelet glycoprotein Ib–IX unmasked by cleavage of glycoprotein V - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Impaired platelet responses to thrombin and collagen in AKT-1—deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo functions of thrombin-treated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sch 38519 in Thrombin-Induced Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin is the most potent physiological activator of platelets and plays a crucial role in hemostasis and thrombosis. It elicits platelet activation, aggregation, and secretion primarily through the activation of Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets.[1][2][3][4] The intricate signaling cascade initiated by thrombin makes it a key target for the development of antiplatelet therapies. Sch 38519 has been identified as an inhibitor of thrombin-induced platelet aggregation.[1] These application notes provide detailed protocols and data for utilizing this compound in in vitro studies of thrombin-induced platelet aggregation.

Mechanism of Action

Thrombin activates platelets by cleaving the N-terminal exodomain of PAR1 and PAR4. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[1][2] This activation triggers downstream signaling through G-proteins, leading to an increase in intracellular calcium, activation of protein kinase C, and ultimately, the conformational activation of the integrin αIIbβ3 (GPIIb/IIIa). Activated GPIIb/IIIa binds fibrinogen, which bridges adjacent platelets, leading to aggregation.[5]

While the precise molecular target of this compound has not been definitively elucidated in the provided search results, its inhibitory effect on thrombin-induced aggregation suggests that it likely interferes with the PAR-mediated signaling pathway. A plausible mechanism is the antagonism of PAR1, the primary high-affinity thrombin receptor on human platelets.[3][4]

Quantitative Data

The inhibitory potency of this compound on thrombin-induced platelet aggregation is summarized in the following table. This data is essential for determining the appropriate concentration range for in vitro experiments.

| Compound | Agonist | Assay System | IC50 | Reference |

| This compound | Thrombin | Human Platelets | 68 µg/mL | [1] |

Experimental Protocols

A standard method for studying platelet aggregation is Light Transmission Aggregometry (LTA).[6][7] The following protocols are detailed methodologies for preparing human platelets and performing a thrombin-induced platelet aggregation assay to evaluate the inhibitory effect of this compound.

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

-

Human whole blood collected in 3.8% trisodium citrate (9:1 blood to anticoagulant ratio)

-

Polypropylene centrifuge tubes

-

Micropipettes

-

Centrifuge

Procedure:

-

Collect human whole blood via venipuncture, discarding the first 2-3 mL to avoid tissue factor contamination.[7][8]

-

Immediately transfer the blood into tubes containing 3.8% trisodium citrate.

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).[7]

-

Carefully aspirate the upper PRP layer and transfer it to a clean polypropylene tube.

-

To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.[6]

-

Collect the supernatant (PPP) and use it to adjust the platelet count of the PRP and as a blank for the aggregometer.

-

Allow the PRP to rest for at least 30 minutes at room temperature before use. Platelet aggregation studies should be completed within 3-4 hours of blood collection.[7]

Protocol 2: Thrombin-Induced Platelet Aggregation Assay using LTA

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Thrombin solution (human α-thrombin)

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or ethanol)

-

Saline or appropriate buffer

-

Light Transmission Aggregometer with cuvettes and stir bars

-

Micropipettes

Procedure:

-

Set the aggregometer to 37°C.

-

Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette an appropriate volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

-

Add a small volume (e.g., 5 µL) of this compound solution at various concentrations to the PRP. For the control, add the same volume of vehicle.

-

Incubate the PRP with this compound for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a specific concentration of thrombin (e.g., 0.1-1 U/mL). The optimal thrombin concentration should be determined empirically to induce submaximal aggregation for inhibitor studies.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.

-

The percentage of inhibition is calculated as: (1 - (Maximal aggregation with inhibitor / Maximal aggregation of control)) x 100%.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Thrombin-Induced Platelet Aggregation

References

- 1. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

Application of Sch 38519 in Antibacterial Research: Technical Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 38519 is an isochromanequinone compound isolated from the fermentation broth of a Thermomonospora species. Initially identified as a platelet aggregation inhibitor, it has also demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria. This document provides a summary of the known antibacterial properties of this compound and outlines generalized protocols for its investigation in a research setting. It is important to note that detailed data from the primary literature is limited.

Antibacterial Spectrum and Efficacy

This compound has been reported to possess a broad spectrum of antibacterial activity. The available data on its potency is summarized below.

Data Presentation

Table 1: Summary of In Vitro Antibacterial Activity of this compound

| Bacterial Type | Mean Minimum Inhibitory Concentration (MIC) |

| Gram-positive bacteria | 0.92 µg/mL[1] |

| Gram-negative bacteria | 122.1 µg/mL[1] |

Mechanism of Action

The precise antibacterial mechanism of action for this compound has not been extensively elucidated in publicly available literature. As an isochromanequinone, it is structurally related to other antibiotics like medermycin, lactoquinomycin, and granaticin, which are known to interfere with bacterial metabolic processes. Further research is required to determine its specific molecular target(s).

Experimental Protocols

The following are generalized protocols for evaluating the antibacterial activity of this compound. These are based on standard microbiological techniques and should be optimized for specific laboratory conditions and bacterial strains.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO or other suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected efficacy (e.g., 0.06 - 128 µg/mL).

-

Inoculum Preparation: a. From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This brings the total volume in each well to 100 µL.

-

Controls: a. Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no drug). b. Sterility Control: A well containing 100 µL of uninoculated CAMHB.

-

Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone.

Materials:

-

This compound solution of a known concentration

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile swabs

Protocol:

-

Inoculum Plating: a. Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Disk Application: a. Aseptically apply sterile filter paper disks impregnated with a known amount of this compound to the surface of the agar. b. Gently press the disks to ensure complete contact with the agar.

-

Controls: a. A disk impregnated with the solvent used to dissolve this compound should be used as a negative control. b. A disk with a known antibiotic can be used as a positive control.

-

Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Reading Results: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of a novel compound like this compound for antibacterial activity.

Logical Relationship

The following diagram illustrates the logical relationship in determining the antibacterial properties of a compound.

References

Application Notes and Protocols: Sch 38519 Dose-Response in Human Platelets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 38519 has been identified as an inhibitor of platelet aggregation. This document provides a summary of its dose-response effects on human platelets, detailed protocols for assessing its activity, and diagrams illustrating the relevant biological pathways and experimental procedures. The information is intended to guide researchers in the in vitro evaluation of this compound and similar compounds.

Data Presentation

The primary quantitative measure of this compound's efficacy is its ability to inhibit platelet aggregation induced by thrombin. The half-maximal inhibitory concentration (IC50) has been determined for this activity.

Table 1: Dose-Response of this compound on Thrombin-Induced Platelet Aggregation

| Compound | Agonist | Assay Type | IC50 (µg/mL) |

| This compound | Thrombin | Light Transmission Aggregometry | 68 |

Experimental Protocols

The following is a detailed protocol for determining the dose-response curve of this compound in human platelets using light transmission aggregometry.

Objective: To measure the inhibitory effect of various concentrations of this compound on thrombin-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least 10 days.

-

3.2% Sodium Citrate (anticoagulant)

-

This compound (stock solution of known concentration, dissolved in a suitable solvent)

-

Thrombin (human α-thrombin, stock solution of known concentration)

-

Platelet-Poor Plasma (PPP)

-

Saline solution (0.9% NaCl)

-

Light Transmission Aggregometer

-

Calibrated pipettes

-

Aggregometer cuvettes with stir bars

-

Centrifuge

Methods:

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). b. To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature. c. Carefully collect the upper, straw-colored PRP layer. d. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature. e. Collect the supernatant (PPP) and use it to adjust the platelet count of the PRP and as a blank for the aggregometer.

2. Platelet Count Adjustment: a. Determine the platelet count in the PRP. b. Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

3. Dose-Response Assay: a. Set the aggregometer to 37°C. b. Place a cuvette with PPP in the aggregometer and set the 100% aggregation baseline. c. Place a cuvette with adjusted PRP in the aggregometer and set the 0% aggregation baseline. d. For each concentration of this compound to be tested, add the corresponding volume of the stock solution to a cuvette containing adjusted PRP. For the control, add the solvent vehicle. e. Incubate the PRP with this compound (or vehicle) for a predetermined time (e.g., 5 minutes) at 37°C with stirring. f. Add a submaximal concentration of thrombin to the cuvette to induce aggregation. g. Record the aggregation for a set period (e.g., 5-10 minutes). h. Repeat the procedure for all desired concentrations of this compound.

4. Data Analysis: a. Determine the maximum percentage of aggregation for each concentration of this compound and the control. b. Calculate the percentage of inhibition for each this compound concentration relative to the control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Workflows

Thrombin-Induced Platelet Activation Pathway

Thrombin is a potent platelet agonist that initiates a signaling cascade leading to platelet aggregation. It binds to Protease-Activated Receptors (PARs) on the platelet surface, primarily PAR1 and PAR4. This binding and subsequent cleavage of the receptor's N-terminus exposes a new N-terminal sequence that acts as a tethered ligand, activating the receptor. This activation triggers downstream signaling through G-proteins (Gq and G12/13), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The rise in intracellular Ca2+ and activation of PKC ultimately lead to the conformational change of the GPIIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation. This compound has been shown to inhibit this overall process.

Caption: Thrombin-induced platelet activation signaling pathway.

Experimental Workflow for Dose-Response Analysis

The following diagram outlines the key steps in the experimental workflow for determining the dose-response of this compound on platelet aggregation.

Caption: Workflow for this compound dose-response analysis.

Application Notes and Protocols for the Experimental Use of Sch 38519

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 38519 is a naturally occurring isochromanequinone compound isolated from the fermentation broth of Thermomonospora sp.[1]. It has demonstrated biological activity as an inhibitor of platelet aggregation and possesses antibacterial properties. These characteristics make this compound a valuable research tool for investigating platelet function, hemostasis, thrombosis, and for exploring novel antibacterial agents.

This document provides detailed application notes and standardized protocols for the experimental use of this compound in a research setting.

Biological Activity

This compound exhibits two primary biological activities:

-

Platelet Aggregation Inhibition: this compound is an inhibitor of thrombin-induced platelet aggregation in human platelets.[1] This activity suggests its potential as a tool for studying the signaling pathways involved in platelet activation and as a lead compound for the development of novel antiplatelet therapies.

-

Antibacterial Activity: this compound is reported to be active against both Gram-positive and Gram-negative bacteria.[1] This broad-spectrum activity makes it a subject of interest for antimicrobial research and development.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Cell Type/Agonist | Reference |

| IC50 | 68 µg/mL | Human Platelets / Thrombin | [1] |

| IC50 | 68 µg/mL | Human Platelets / Serotonin Secretion |

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines a representative method for determining the inhibitory effect of this compound on thrombin-induced platelet aggregation.

Materials:

-

This compound

-

Thrombin (human α-thrombin)

-

Human whole blood (from healthy, consenting donors)

-

3.2% Sodium Citrate

-

Bovine Serum Albumin (BSA)

-

Tyrode's buffer (pH 7.4)

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Aggregometer

-

Spectrophotometer

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.

-

Adjust the platelet count in the PRP to approximately 2.5 x 108 platelets/mL using PPP.

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to achieve the desired final concentrations for the assay.

-

-

Platelet Aggregation Assay:

-

Pre-warm the PRP aliquots to 37°C for 10 minutes.

-

Place a cuvette with PRP in the aggregometer and establish a baseline reading.

-

Add the desired concentration of this compound or vehicle control (DMSO) to the PRP and incubate for 5 minutes.

-

Initiate platelet aggregation by adding a submaximal concentration of thrombin (e.g., 0.1 U/mL).

-

Record the change in light transmission for at least 5 minutes. The extent of aggregation is measured as the maximum percentage change in light transmission, with 100% being the transmission through PPP.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol provides a generalized method to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

-

This compound

-